569Zvk5zwy
Description
Chemical Identity
The compound designated as "569Zvk5zwy" corresponds to CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .
Physical and Chemical Properties
Key physicochemical properties include:
- LogP (Partition Coefficient):
- iLOGP: 0.0
- XLOGP3: 2.15
- SILICOS-IT: 0.61
- Solubility: 0.24 mg/mL in water (0.00102 mol/L), classified as "soluble" .
- Bioavailability: Moderate score of 0.55, with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .
- Synthetic Accessibility: Score of 2.07, indicating moderate ease of synthesis .
Synthesis Method
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using:
Properties
CAS No. |
2417548-76-4 |
|---|---|
Molecular Formula |
C50H48N12O4 |
Molecular Weight |
881.0 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propan-1-one |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)58-26-9-11-35(29-58)62-50-44(46(57-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(52)60(32-55-50)28-25-42(64)59-27-10-12-36(30-59)61-49-43(47(51)53-31-54-49)45(56-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36,52H,1,9-12,25-30H2,(H2,51,53,54)/t35-,36-/m1/s1 |
InChI Key |
BDBRPLQKDJWEDP-LQFQNGICSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 569Zvk5zwy involves multiple steps, each requiring precise reaction conditionsKey reagents used in the synthesis include aromatic amines , heterocyclic precursors , and oxidizing agents . The reaction conditions often involve elevated temperatures and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 569Zvk5zwy is scaled up from laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
569Zvk5zwy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using or can convert certain functional groups to their reduced forms.
Substitution: The aromatic rings in 569Zvk5zwy can undergo substitution reactions with halogens or nucleophiles , resulting in modified compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones , while reduction reactions can produce alcohols or amines .
Scientific Research Applications
569Zvk5zwy has a wide range of scientific research applications:
Chemistry: It is used as a for synthesizing more complex molecules and as a in certain reactions.
Biology: The compound has shown potential as a for studying cellular processes and as a in imaging techniques.
Medicine: Research indicates that 569Zvk5zwy may have , including and effects.
Industry: It is utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of 569Zvk5zwy involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multi-targeted approach.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following boronic acid derivatives exhibit structural similarity to 569Zvk5zwy (similarity scores 0.71–0.87) :
| Property | 569Zvk5zwy (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.89 |
| LogP (XLOGP3) | 2.15 | 2.34 | 3.02 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.12 |
| Bioavailability Score | 0.55 | 0.50 | 0.45 |
| Synthetic Accessibility | 2.07 | 2.10 | 2.30 |
Key Differences:
- Substituent Effects: The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and LogP, reducing solubility compared to 569Zvk5zwy.
- Reactivity: Bromine and chlorine positions influence electronic effects, altering reactivity in cross-coupling reactions .
Functional Analogs
- Properties:
- LogP (XLOGP3): 2.13 (similar to 569Zvk5zwy).
- BBB Permeability: Yes, like 569Zvk5zwy.
- CYP1A2 Inhibition: Present, unlike 569Zvk5zwy.
Comparison Highlights:
- Functional Groups: While 569Zvk5zwy is a boronic acid, CAS 20358-06-9 contains a thiazole ring and fluorine, enabling distinct interactions in biological systems.
- Synthetic Complexity: CAS 20358-06-9 has a higher synthetic accessibility score (2.14 vs. 2.07), attributed to simpler purification steps .
Analytical Challenges
Chemical analysis of these compounds faces limitations:
- Structural Ambiguity: Similar substituents (e.g., Br vs. Cl) may yield overlapping spectral data, requiring advanced techniques like high-resolution mass spectrometry (HRMS) for differentiation .
- Cost: Analyses for halogenated aromatics often involve expensive instrumentation (e.g., NMR with cryoprobes), limiting routine use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
